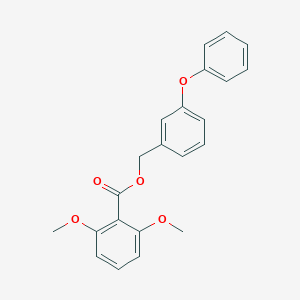![molecular formula C11H12ClN3S B255470 3-[(3-chlorobenzyl)sulfanyl]-5-ethyl-4H-1,2,4-triazole](/img/structure/B255470.png)
3-[(3-chlorobenzyl)sulfanyl]-5-ethyl-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-chlorobenzyl)sulfanyl]-5-ethyl-4H-1,2,4-triazole is a chemical compound that belongs to the class of 1,2,4-triazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Mecanismo De Acción
The exact mechanism of action of 3-[(3-chlorobenzyl)sulfanyl]-5-ethyl-4H-1,2,4-triazole is not fully understood. However, it is believed to exert its antifungal and antitumor effects by inhibiting the synthesis of ergosterol and DNA, respectively. It also acts as a photosynthesis inhibitor in plants, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 3-[(3-chlorobenzyl)sulfanyl]-5-ethyl-4H-1,2,4-triazole has no significant toxic effects on human cells. However, it has been found to induce oxidative stress and apoptosis in cancer cells. It also affects the growth and development of plants by inhibiting photosynthesis and inducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-[(3-chlorobenzyl)sulfanyl]-5-ethyl-4H-1,2,4-triazole is its broad-spectrum activity against various fungal and tumor cells. It is also relatively easy to synthesize and has a low cost of production. However, its use in lab experiments is limited by its potential toxicity to non-target organisms and the lack of understanding of its exact mechanism of action.
Direcciones Futuras
There are several future directions for the research and development of 3-[(3-chlorobenzyl)sulfanyl]-5-ethyl-4H-1,2,4-triazole. One area of interest is the optimization of its synthesis method to improve its yield and purity. Another area of focus is the investigation of its potential applications in other fields such as material science and biotechnology. Moreover, further studies are needed to elucidate its mechanism of action and to determine its potential toxicity to non-target organisms.
Conclusion:
In conclusion, 3-[(3-chlorobenzyl)sulfanyl]-5-ethyl-4H-1,2,4-triazole is a promising compound with potential applications in various fields such as medicine, agriculture, and material science. Its synthesis method is relatively simple, and it has shown broad-spectrum activity against various fungal and tumor cells. However, its use in lab experiments is limited by its potential toxicity to non-target organisms and the lack of understanding of its exact mechanism of action. Further research is needed to fully explore its potential applications and to optimize its synthesis method.
Métodos De Síntesis
The synthesis of 3-[(3-chlorobenzyl)sulfanyl]-5-ethyl-4H-1,2,4-triazole can be achieved through various methods such as the reaction of 3-chlorobenzyl chloride with thiosemicarbazide followed by cyclization with ethyl acetoacetate. Another method involves the reaction of 3-chlorobenzyl isothiocyanate with ethyl hydrazinecarboxylate in the presence of a base. Both methods yield the desired product in good to excellent yields.
Aplicaciones Científicas De Investigación
3-[(3-chlorobenzyl)sulfanyl]-5-ethyl-4H-1,2,4-triazole has been extensively studied for its potential applications in various fields. In medicine, it has shown promising results as an antifungal and antitumor agent. In agriculture, it has been investigated as a pesticide and herbicide. In material science, it has been explored for its potential use in the development of organic light-emitting diodes and other electronic devices.
Propiedades
Nombre del producto |
3-[(3-chlorobenzyl)sulfanyl]-5-ethyl-4H-1,2,4-triazole |
|---|---|
Fórmula molecular |
C11H12ClN3S |
Peso molecular |
253.75 g/mol |
Nombre IUPAC |
3-[(3-chlorophenyl)methylsulfanyl]-5-ethyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C11H12ClN3S/c1-2-10-13-11(15-14-10)16-7-8-4-3-5-9(12)6-8/h3-6H,2,7H2,1H3,(H,13,14,15) |
Clave InChI |
SXRHGMNJHQUPMA-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=NN1)SCC2=CC(=CC=C2)Cl |
SMILES canónico |
CCC1=NC(=NN1)SCC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]oxy}-N-(2-phenylethyl)acetamide](/img/structure/B255390.png)


![4,6-Dimethyl-2-[(2-oxocyclohexyl)thio]nicotinonitrile](/img/structure/B255403.png)

![Ethyl 2-[[2-(2-methoxybenzoyl)oxyacetyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B255405.png)
![6-Ethyl-3-[(2-ethyl-1-piperidinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B255409.png)
![N-cyclohexyl-4-[2-oxo-2-(4-toluidino)ethoxy]benzamide](/img/structure/B255410.png)
![N-(2-ethoxyphenyl)-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B255411.png)
![N-(2-methoxy-5-methylphenyl)-4-[2-oxo-2-(2-toluidino)ethoxy]benzamide](/img/structure/B255413.png)

![6-[5-(2,5-dichlorophenyl)-2-furyl]-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B255415.png)